5-Bromo-1-cyclopropyl-1H-imidazole
Overview
Description
5-Bromo-1-cyclopropyl-1H-imidazole: is a heterocyclic compound that contains a bromine atom, a cyclopropyl group, and an imidazole ring Imidazoles are a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions
Mechanism of Action
Target of Action
5-Bromo-1-cyclopropyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to interact with a broad range of targets due to their versatile chemical and biological properties . .
Mode of Action
Imidazole derivatives are known for their broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Imidazole derivatives are known for their diverse biological activities, suggesting that they can have a wide range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclopropyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine with a brominated precursor in the presence of a base. The reaction conditions often include:
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: Elevated temperatures, typically around 80-120°C.
Catalysts: Bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-cyclopropyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The cyclopropyl group can undergo ring-opening reactions, leading to the formation of new cyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 5-azido-1-cyclopropyl-1H-imidazole or 5-thiocyanato-1-cyclopropyl-1H-imidazole.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Scientific Research Applications
5-Bromo-1-cyclopropyl-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-1H-imidazole: Lacks the bromine atom, resulting in different reactivity and applications.
5-Chloro-1-cyclopropyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
5-Bromo-1-methyl-1H-imidazole: Contains a methyl group instead of a cyclopropyl group, affecting its steric and electronic properties.
Uniqueness
5-Bromo-1-cyclopropyl-1H-imidazole is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.
Properties
IUPAC Name |
5-bromo-1-cyclopropylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-6-3-8-4-9(6)5-1-2-5/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXZAZVJTMUAKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.